molecular formula C17H26ClNO6 B4889805 N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B4889805
M. Wt: 375.8 g/mol
InChI Key: QUCFJIBMVOPHRI-UHFFFAOYSA-N
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Description

N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound with a molecular formula of C15H25ClNO2. This compound is known for its unique chemical structure, which includes a chlorinated aromatic ring and an amine group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common method starts with the chlorination of 2,6-dimethylphenol to produce 4-chloro-2,6-dimethylphenol. This intermediate is then reacted with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. The next step involves the reaction of this intermediate with 2-bromoethylamine under basic conditions to yield N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine. Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]-2-butanamine
  • N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]-2-propanamine

Uniqueness

N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a chlorinated aromatic ring and an amine group makes it particularly interesting for various research applications.

Properties

IUPAC Name

N-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO2.C2H2O4/c1-11(2)17-5-6-18-7-8-19-15-12(3)9-14(16)10-13(15)4;3-1(4)2(5)6/h9-11,17H,5-8H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCFJIBMVOPHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCNC(C)C)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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